Nedd4 Binding Affinity: NAB2 vs. Inactive Analog NAB17
NAB2 binds directly to the E3 ubiquitin ligase Nedd4 with an apparent dissociation constant (KDapp) of 42 nM, as determined by surface plasmon resonance (SPR) analysis [1]. In contrast, the structurally related analog NAB17 (a phenotypically inactive N-arylbenzimidazole) exhibits no detectable binding to Nedd4 under identical assay conditions, and does not alter the ubiquitylome in α-synuclein-A53T overexpressing SHSY5Y cells [1] [2]. This quantitative binding affinity provides a biochemical rationale for the functional disparity between NAB2 and its inactive analogs.
| Evidence Dimension | Binding affinity to Nedd4 E3 ubiquitin ligase |
|---|---|
| Target Compound Data | KDapp = 42 nM |
| Comparator Or Baseline | NAB17 (phenotypically inactive analog): no detectable binding |
| Quantified Difference | NAB2 binds with 42 nM affinity; NAB17 shows no binding |
| Conditions | Surface plasmon resonance (SPR) with recombinant Nedd4 |
Why This Matters
This quantitative binding affinity distinguishes NAB2 from structurally similar but functionally inert analogs, enabling researchers to select a validated chemical probe for interrogating Nedd4-dependent pathways.
- [1] Hatstat AK, et al. Characterization of small molecule induced changes in Parkinson's-related trafficking via the Nedd4 ubiquitin signaling cascade. Cell Chem Biol. 2021;28(1):14-25.e9. doi:10.1016/j.chembiol.2020.10.008 View Source
- [2] Hatstat AK, et al. Figure 5: Proteomic analysis of the global ubiquitylome reveals α-synuclein- and NAB2-dependent changes. Cell Chem Biol. 2021;28(1):14-25.e9. View Source
